molecular formula C16H22N4O2 B8364981 Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Cat. No. B8364981
M. Wt: 302.37 g/mol
InChI Key: NWIJUURQIDKJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-12-11-19(15(21)22-16(2,3)4)7-8-20(12)14-6-5-13(9-17)10-18-14/h5-6,10,12H,7-8,11H2,1-4H3

InChI Key

NWIJUURQIDKJEO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-piperazine-1-carboxylic acid tert-butyl ester (200 mg, 1.0 mmol) was dissolved in dry DMF (10 mL) taken in a shield tube. To the reaction mixture was added 6-chloronicotinonitrile (70 mg, 1.0 mmol) followed by potassium carbonate (140 mg, 1.0 mmol) and the mixture was heated to 150° C. for 3 h. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The product was extracted with EtOAc and the organic layer was washed with H2O and brine and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30% EtOAc in petroleum ether) to afford compound tert-butyl 4-(5-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylate (120 mg, yield 40%) as yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.42 (d, J=2.2 Hz, 1H), 7.63 (dd, J=9.0 Hz, J=2.4 Hz, 1H), 6.56 (d, J=9.0 Hz, 1H), 4.53 (m, 1H), 4.13-3.91 (m, 3H), 3.29-3.16 (m, 2H), 3.02 (m, 1H), 1.49 (s, 9H), 1.20 (d, J=6.6 Hz, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three

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